molecular formula C40H79NO5 B13356421 Nonyl 8-((2-hydroxyethyl)(8-oxo-8-(tridecan-7-yloxy)octyl)amino)octanoate

Nonyl 8-((2-hydroxyethyl)(8-oxo-8-(tridecan-7-yloxy)octyl)amino)octanoate

Cat. No.: B13356421
M. Wt: 654.1 g/mol
InChI Key: NXNJIQWBBBSZDY-UHFFFAOYSA-N
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Description

Nonyl 8-((2-hydroxyethyl)(8-oxo-8-(tridecan-7-yloxy)octyl)amino)octanoate is a synthetic lipid compound with a molecular formula of C40H79NO5 and a molecular weight of 654.06 g/mol . This compound is primarily used in biochemical research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions typically involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of Nonyl 8-((2-hydroxyethyl)(8-oxo-8-(tridecan-7-yloxy)octyl)amino)octanoate is scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Nonyl 8-((2-hydroxyethyl)(8-oxo-8-(tridecan-7-yloxy)octyl)amino)octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Nonyl 8-((2-hydroxyethyl)(8-oxo-8-(tridecan-7-yloxy)octyl)amino)octanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Nonyl 8-((2-hydroxyethyl)(8-oxo-8-(tridecan-7-yloxy)octyl)amino)octanoate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This property is exploited in drug delivery systems, where the compound facilitates the encapsulation and release of therapeutic agents . The molecular targets include cell membrane lipids and proteins involved in membrane transport and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Nonyl 8-((2-hydroxyethyl)(8-oxo-8-(tridecan-7-yloxy)octyl)amino)octanoate is unique due to its specific structural features, which confer distinct physicochemical properties. Its ability to form stable lipid nanoparticles and its compatibility with various therapeutic agents make it a valuable compound in drug delivery research .

Properties

Molecular Formula

C40H79NO5

Molecular Weight

654.1 g/mol

IUPAC Name

nonyl 8-[2-hydroxyethyl-(8-oxo-8-tridecan-7-yloxyoctyl)amino]octanoate

InChI

InChI=1S/C40H79NO5/c1-4-7-10-13-14-21-28-37-45-39(43)31-24-17-15-19-26-33-41(35-36-42)34-27-20-16-18-25-32-40(44)46-38(29-22-11-8-5-2)30-23-12-9-6-3/h38,42H,4-37H2,1-3H3

InChI Key

NXNJIQWBBBSZDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCC)CCCCCC)CCO

Origin of Product

United States

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